molecular formula C15H17N3O2 B12239567 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12239567
M. Wt: 271.31 g/mol
InChI Key: BEQRWNDFIRQKMS-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound that features a benzodioxin ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,4-benzodioxane.

    Introduction of the Pyrimidine Ring: The benzodioxane derivative is then reacted with appropriate pyrimidine precursors under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,5-dimethylpyrimidin-2-amine: shares structural similarities with other benzodioxin and pyrimidine derivatives.

    This compound: is unique due to its specific substitution pattern and the combination of the benzodioxin and pyrimidine rings.

Uniqueness

  • The unique combination of the benzodioxin and pyrimidine rings in this compound provides distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H17N3O2/c1-11-8-16-15(17-9-11)18(2)10-12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7-9H,5-6,10H2,1-2H3

InChI Key

BEQRWNDFIRQKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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